2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one
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Overview
Description
2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine class. These compounds are known for their diverse biological activities and potential therapeutic applications. The unique structure of this compound makes it an interesting subject for scientific research, particularly in the fields of medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminothiophene derivatives with ethyl acetoacetate and urea under reflux conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, which facilitates the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the thienopyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions, typically under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or acyl groups onto the thienopyrimidine ring .
Scientific Research Applications
2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential antimicrobial and antiviral activities.
Medicine: Research has shown that derivatives of this compound exhibit promising antitubercular and anticancer activities.
Industry: It is used in the development of new materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets and pathways. For instance, its antitubercular activity is attributed to the inhibition of key enzymes involved in the biosynthesis of mycolic acids, which are essential components of the mycobacterial cell wall. The compound’s anticancer activity is linked to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidin-4(3H)-one: A closely related compound with similar biological activities.
2-Amino-4,6-dimethylthieno[2,3-d]pyrimidine: Another derivative with potential therapeutic applications.
6-Ethyl-2-methylthieno[2,3-d]pyrimidin-4(3H)-one: A structural analog with distinct chemical properties.
Uniqueness
2-Amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4(3H)-one stands out due to its unique combination of functional groups, which confer specific biological activities and chemical reactivity. Its potential as a lead compound for drug development makes it a valuable subject for further research .
Properties
Molecular Formula |
C9H11N3OS |
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Molecular Weight |
209.27 g/mol |
IUPAC Name |
2-amino-6-ethyl-3-methylthieno[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C9H11N3OS/c1-3-5-4-6-7(14-5)11-9(10)12(2)8(6)13/h4H,3H2,1-2H3,(H2,10,11) |
InChI Key |
BWBWKXSLJNUNLY-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(S1)N=C(N(C2=O)C)N |
Origin of Product |
United States |
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